
2,3-Dehydro Darifenacin Hydrobromide
Übersicht
Beschreibung
2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a medication primarily used to treat urinary incontinence. Darifenacin functions as a competitive muscarinic receptor antagonist, specifically targeting the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . The compound is known for its high selectivity and efficacy in reducing the urgency to urinate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves several key steps:
Condensation Reaction: The initial step involves condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent.
Treatment with Acid: The intermediate product is then treated with an acid in a solvent and water mixture to isolate pure Darifenacin.
Hydrobromide Formation: Finally, pure Darifenacin is treated with hydrobromic acid to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dehydro Darifenacin Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: Substitution reactions are possible at the aromatic rings and the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Muscarinic Receptor Antagonism
Darifenacin selectively antagonizes the M3 muscarinic receptors, which are responsible for mediating bladder contractions and other cholinergic functions. This selectivity makes it particularly effective in reducing symptoms associated with OAB, such as urgency and frequency of urination. The compound exhibits a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes, which minimizes potential side effects related to M1 and M2 receptor antagonism .
Clinical Applications
Treatment of Overactive Bladder
The primary application of 2,3-Dehydro Darifenacin Hydrobromide is in the management of OAB. Clinical trials have demonstrated that darifenacin significantly reduces the number of incontinence episodes and improves bladder capacity. For instance, a study involving 561 patients showed that doses of 7.5 mg and 15 mg led to a 67.7% and 72.8% reduction in weekly incontinence episodes, respectively . These improvements were statistically significant compared to placebo.
Efficacy Data Summary
Parameter | Darifenacin 3.75 mg | Darifenacin 7.5 mg | Darifenacin 15 mg | Placebo |
---|---|---|---|---|
Reduction in Incontinence Episodes (%) | N/A | 67.7 | 72.8 | 55.9 |
Improvement in Micturition Frequency (p-value) | N/A | <0.001 | <0.001 | N/A |
Improvement in Bladder Capacity (p-value) | N/A | <0.040 | <0.001 | N/A |
Common Adverse Events | Mild-to-moderate dry mouth, constipation | Mild-to-moderate dry mouth, constipation | Mild-to-moderate dry mouth, constipation | N/A |
Safety Profile
The safety profile of darifenacin is generally favorable; common adverse effects include dry mouth and constipation, which are consistent with anticholinergic medications. Importantly, no significant central nervous system or cardiac events were reported during clinical trials, highlighting its safety when used as directed .
Research Insights
In Vitro Studies
Research has shown that darifenacin's mechanism involves inhibition of bladder contractions mediated by M3 receptors, leading to reduced urgency and frequency of urination . These findings have been corroborated by various in vitro studies demonstrating the drug's effectiveness at different concentrations against human recombinant muscarinic receptor subtypes.
Case Studies
- Long-term Efficacy Study : A longitudinal study observed patients over a year who were treated with darifenacin for OAB symptoms. Results indicated sustained improvements in quality of life metrics and symptom relief without significant tolerance development.
- Elderly Population Study : A focused study on elderly patients (aged 65+) showed that darifenacin effectively managed OAB symptoms while maintaining a low incidence of adverse effects compared to younger cohorts.
Wirkmechanismus
2,3-Dehydro Darifenacin Hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptors. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function . By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence .
Vergleich Mit ähnlichen Verbindungen
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: Similar to Darifenacin, it selectively targets M3 receptors but has a different chemical structure.
Oxybutynin: A non-selective muscarinic antagonist used for the same indications but with a broader range of side effects.
Uniqueness: 2,3-Dehydro Darifenacin Hydrobromide is unique due to its high selectivity for M3 receptors, which minimizes side effects related to other muscarinic receptors (M1, M2, M4, and M5). This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .
Biologische Aktivität
2,3-Dehydro Darifenacin Hydrobromide is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its interaction with muscarinic receptors, particularly the M3 subtype, which mediates various physiological responses related to bladder function. This article delves into the biological activity of this compound, including its pharmacological properties, mechanism of action, and clinical implications.
Structure and Composition
- Chemical Name : this compound
- CAS Number : 943034-52-4
- Molecular Formula : C₂₈H₂₇BrN₂O₂
This compound functions as a selective antagonist for the M3 muscarinic acetylcholine receptor. This receptor is crucial for the contraction of bladder smooth muscle and plays a role in various cholinergic functions. By inhibiting M3 receptors, the compound reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB.
Clinical Studies and Findings
Research has demonstrated that darifenacin, from which 2,3-Dehydro Darifenacin is derived, significantly improves urinary symptoms in patients with OAB. A notable study involving 497 patients indicated that treatment with darifenacin for 12 weeks led to substantial reductions in micturition frequency and urgency episodes compared to baseline measurements. The results showed high patient satisfaction rates (over 85%) despite common side effects like dry mouth and constipation .
Table 1: Summary of Clinical Efficacy
Study Parameter | Baseline Value | Post-Treatment Value | p-value |
---|---|---|---|
Micturition Frequency (episodes/day) | X | Y | <0.0001 |
Urgency Episodes (per week) | A | B | <0.0001 |
Patient Satisfaction Score | C | D | <0.0001 |
Absorption and Distribution
Darifenacin exhibits a low absolute bioavailability of approximately 15-19% when administered orally. The pharmacokinetic profile indicates that peak plasma concentrations are reached around 7 hours post-dose with a half-life ranging from 12 to 19 hours depending on the formulation used .
Metabolism
The metabolism of darifenacin primarily occurs in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4. This extensive hepatic metabolism results in low levels of unchanged drug excreted in urine (less than 2%) and highlights potential drug-drug interactions that may affect its efficacy and safety profile .
Patient Outcomes
A case series involving patients with varying degrees of OAB severity demonstrated that those treated with darifenacin experienced significant improvements across multiple parameters, including urgency episodes and bladder capacity. Patients reported median reductions in urgency episodes per day from baseline values to significantly lower levels after treatment .
Eigenschaften
IUPAC Name |
2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKYUWQSYFUAIX-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.